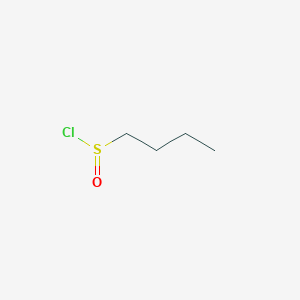

butane-1-sulfinyl chloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Butane-1-sulfinyl chloride can be synthesized through the reaction of butane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the butane-1-sulfonic acid is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux for several hours until the evolution of gas ceases, indicating the completion of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with efficient cooling and gas handling systems to manage the exothermic nature of the reaction and the release of sulfur dioxide gas. The product is then purified through distillation or other separation techniques to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

Butane-1-sulfinyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

Hydrolysis: In the presence of water, this compound hydrolyzes to form butane-1-sulfonic acid and hydrochloric acid.

Common Reagents and Conditions

Amines: Reacts with primary or secondary amines under mild conditions to form sulfonamides.

Alcohols: Reacts with alcohols in the presence of a base, such as pyridine, to form sulfonate esters.

Major Products

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonothioates: Formed from the reaction with thiols.

Wissenschaftliche Forschungsanwendungen

Butane-1-sulfinyl chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of butane-1-sulfinyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form various sulfonyl derivatives. The sulfonyl chloride group is highly reactive due to the presence of the electron-withdrawing sulfonyl group, which makes the carbon atom susceptible to nucleophilic attack . This reactivity is exploited in the synthesis of sulfonamides, sulfonate esters, and other derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methane-1-sulfinyl chloride: A smaller analog with similar reactivity but different physical properties.

Ethane-1-sulfinyl chloride: Another analog with similar reactivity but different chain length.

Propane-1-sulfinyl chloride: Similar reactivity with a different chain length.

Uniqueness

Butane-1-sulfinyl chloride is unique due to its specific chain length, which can influence the physical properties and reactivity of the compound. The butyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis .

Biologische Aktivität

Butane-1-sulfinyl chloride (CAS Number: 13455-88-4) is a sulfinyl chloride compound that plays a significant role in organic synthesis and biological applications. Its unique structure allows it to participate in various chemical reactions, particularly in modifying biomolecules. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is characterized by its clear, colorless to light yellow liquid form. The compound's molecular formula is , with a molecular weight of approximately 134.63 g/mol. Its reactivity is primarily due to the sulfonyl chloride functional group, which is highly electrophilic and can interact with various nucleophiles.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 134.63 g/mol |

| State | Clear liquid |

| Color | Colorless to light yellow |

The biological activity of this compound is largely attributed to its ability to form sulfonyl derivatives through nucleophilic substitution reactions. Upon exposure to nucleophiles such as amines, alcohols, or thiols, it can yield sulfonamides, sulfonate esters, and sulfonothioates, respectively. These derivatives often exhibit enhanced biological properties compared to their precursors.

Key Reactions:

- Substitution Reactions : Interacts with amines to form sulfonamides.

- Hydrolysis : Reacts with water to produce butane-1-sulfonic acid and hydrochloric acid.

Biological Applications

This compound has several notable applications in biology and medicine:

- Modification of Biomolecules : It is used to introduce sulfonyl groups into proteins and peptides, which can significantly alter their biological activity.

- Pharmaceutical Synthesis : It serves as a key intermediate in the synthesis of sulfonamide-based drugs known for their antibacterial and anti-inflammatory properties .

- Antimicrobial Activity : The compound has been shown to inhibit the production of inflammatory substances and acetylcholinesterase activity, making it useful in developing antimicrobial agents .

Study 1: Antimicrobial Properties

A study demonstrated that this compound derivatives exhibited significant antimicrobial activity against various pathogens. The mechanism involved the inhibition of key enzymes responsible for bacterial growth.

Study 2: Cancer Cell Inhibition

Research conducted on the effects of this compound on cancer cell lines revealed that it inhibited cell proliferation in vitro. The compound's ability to modify cellular pathways led to apoptosis in treated cells, highlighting its potential as an anticancer agent .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methane-1-sulfinyl chloride | Smaller analog | Similar reactivity but different physical properties |

| Ethane-1-sulfinyl chloride | Intermediate chain length | Used in organic synthesis |

| Propane-1-sulfinyl chloride | Longer chain length | Exhibits different reactivity profiles |

Eigenschaften

IUPAC Name |

butane-1-sulfinyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClOS/c1-2-3-4-7(5)6/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQJJIHJWKUKKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454152 | |

| Record name | 1-Butanesulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13455-88-4 | |

| Record name | 1-Butanesulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.